2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, including the reaction of triethyl orthoformate with sodium azide or the use of alcohols and aldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antibacterial, antifungal, and antitumor agent due to its ability to interact with biological targets.
Material Science: Tetrazole derivatives are used in the development of energetic materials and propellants due to their high nitrogen content and stability.
Biological Studies: The compound can be used as a probe to study receptor-ligand interactions and enzyme inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes and inhibit their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include:
Losartan Potassium: A tetrazole-containing antihypertensive agent used to treat high blood pressure.
Di(1H-tetrazol-5-yl)methanone Oxime: A nitrogen-rich energetic material with high thermal stability.
5-Phenyltetrazole: A tetrazole derivative with applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N5OS/c1-19-10(16-17-18-19)21-6-9(20)15-8-5-3-2-4-7(8)11(12,13)14/h2-5H,6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTAODZPYSTNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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